The compound is derived from quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are widely studied for their diverse biological activities, including antimalarial, anticancer, and antimicrobial properties. The specific structure of 2-(6-Methoxyquinolin-2-yl)propan-2-amine suggests it may interact with various biological targets, making it an interesting subject for further research.
The synthesis of 2-(6-Methoxyquinolin-2-yl)propan-2-amine can be achieved through several methods, typically involving the following steps:
The synthesis typically requires careful control of temperature (often room temperature to reflux conditions), reaction time (ranging from several hours to overnight), and stoichiometry to maximize product yield and minimize by-products.
The molecular structure of 2-(6-Methoxyquinolin-2-yl)propan-2-amine includes:
The InChI key for this compound is KIZRPSZXFKNSHV-UHFFFAOYSA-N
, which provides a unique identifier for computational chemistry applications. The canonical SMILES representation is CC(C)C1=NC2=C(C=C1)C(=C(C=C2N)OC)C(C)C
, indicating its complex connectivity.
The compound can undergo various chemical reactions:
Typical reagents include:
The mechanism of action of 2-(6-Methoxyquinolin-2-yl)propan-2-amine is primarily associated with its potential as an antimalarial agent:
The compound exhibits typical properties associated with amines and quinolines, such as basicity due to the amine group and potential for hydrogen bonding due to the methoxy group.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1